![molecular formula C11H12N2O B11905223 8-Amino-1-ethylquinolin-4(1H)-one](/img/structure/B11905223.png)
8-Amino-1-ethylquinolin-4(1H)-one
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Overview
Description
8-Amino-1-ethylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 8th position and an ethyl group at the 1st position of the quinoline ring, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1-ethylquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminobenzaldehyde and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Amino-1-ethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinoline derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-1-ethylquinolin-4(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: Lacks the ethyl group at the 1st position.
1-Ethylquinolin-4(1H)-one: Lacks the amino group at the 8th position.
Quinoline: The parent compound without any substitutions.
Uniqueness
8-Amino-1-ethylquinolin-4(1H)-one is unique due to the presence of both the amino group and the ethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
8-Amino-1-ethylquinolin-4(1H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, backed by relevant research findings and data.
Chemical Structure and Properties
Molecular Formula: C10H10N2O
Molecular Weight: 178.20 g/mol
CAS Number: 112521-56-9
IUPAC Name: this compound
The compound features a quinoline ring system, which is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial and fungal strains. For instance, it demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
2. Anti-inflammatory Effects
In vitro studies revealed that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.
3. Anticancer Properties
The compound has shown promising anticancer activity across various cancer cell lines. Notably, it induced cell cycle arrest in breast cancer cells (MDA-MB-231) at the G2/M phase, leading to increased apoptosis rates. In a comparative study, it exhibited an IC50 value of approximately 17 µM for tubulin polymerization inhibition, which is comparable to established chemotherapeutics like colchicine .
The biological activity of this compound is attributed to several mechanisms:
1. Enzyme Inhibition
The compound acts as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, it inhibits phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for cell survival and proliferation in cancer cells .
2. Interaction with DNA
Preliminary studies suggest that this compound may interact with DNA, leading to the disruption of replication processes in cancer cells. This interaction can trigger apoptotic pathways, enhancing its anticancer efficacy.
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
8-amino-1-ethylquinolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-2-13-7-6-10(14)8-4-3-5-9(12)11(8)13/h3-7H,2,12H2,1H3 |
InChI Key |
YLQYFKGEHWLYBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)C2=C1C(=CC=C2)N |
Origin of Product |
United States |
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